2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
CAS No.:
Cat. No.: VC15842321
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |
| Standard InChI Key | GTQNBUIKQIGGTJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=C(C(=O)N1)CCOC |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one, reflects a pyrimidine ring substituted at positions 2 and 5. The dimethylamino group (-N(CH3)2) at position 2 introduces basicity and hydrogen-bonding potential, while the 2-methoxyethyl chain (-CH2CH2OCH3) at position 5 contributes steric bulk and hydrophilicity. Quantum mechanical calculations predict a planar pyrimidine ring with moderate distortion due to substituent interactions, as observed in related 5,6-dimethylpyrimidin-4-ol derivatives .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H15N3O2 | |
| Molecular Weight | 197.23 g/mol | |
| IUPAC Name | 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one | |
| Canonical SMILES | CN(C)C1=NC=C(C(=O)N1)CCOC | |
| LogP (Predicted) | 0.89 |
The compound’s solubility profile remains uncharacterized, but analogous pyrimidines with polar substituents exhibit moderate aqueous solubility (e.g., 4-(2-(dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, LogP 1.2) .
Synthetic Approaches and Optimization
While no direct synthesis of 2-(dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has been reported, established pyrimidine functionalization strategies provide plausible routes. A common method involves cyclocondensation of thiourea derivatives with β-diketones or α,β-unsaturated carbonyl compounds . For example, 5-acetylthiazole intermediates have been synthesized via LDA-mediated alkylation and MnO2 oxidation, steps adaptable to introducing methoxyethyl groups .
Alternatively, microwave-assisted coupling of enaminones with guanidines, as demonstrated for CDK9 inhibitors, could yield the target compound . Key challenges include regioselective installation of the methoxyethyl group and avoiding N-oxidation during dimethylamino group incorporation.
Biological Activity and Mechanistic Hypotheses
Pyrimidine derivatives exhibit diverse biological activities, often mediated through kinase inhibition or DNA intercalation. The dimethylamino group in position 2 may mimic adenine’s exocyclic amine in ATP-binding pockets, as seen in CDK inhibitors like 30m (Ki = 3 nM for CDK9) . Substitution at position 5 significantly modulates selectivity; for instance, C5-chloro analogs show 16-fold CDK9/CDK2 selectivity, whereas methoxyethyl’s ether oxygen could enhance solubility without steric clashes .
Table 2: Comparative Activity of Pyrimidine Analogues
| Compound | Target (Ki) | Selectivity Ratio (CDK9/CDK2) | Source |
|---|---|---|---|
| 30c (C5-Cl) | CDK9: 7 nM | 16 | |
| 30f (C5-Me) | CDK9: 4 nM | 44 | |
| 12u (C5-CN) | CDK9: 9 nM | >80 |
The methoxyethyl substituent’s ethylene spacer may allow conformational flexibility, potentially enabling interactions with hydrophobic kinase subpockets. Molecular docking studies of similar compounds suggest that such groups occupy the ribose-binding region, competing with ATP .
Physicochemical and Spectroscopic Properties
Infrared spectroscopy of related compounds shows characteristic bands: N-H stretch at ~3200 cm⁻¹ (pyrimidinone), C=O at 1680 cm⁻¹, and C-O-C at 1100 cm⁻¹ . The ¹H-NMR spectrum likely exhibits a singlet for dimethylamino protons (δ 2.8–3.1), a triplet for methoxyethyl’s OCH3 (δ 3.3), and pyrimidine ring protons as distinct multiplets .
Chromatographic behavior can be inferred from NIST data: a 25 m 5% phenyl methyl siloxane column at 160°C–300°C would elute the compound with a retention index near 1600 .
Challenges in Development and Future Directions
Current limitations include:
-
Synthetic Accessibility: Multi-step routes with low yields for methoxyethyl incorporation .
-
Selectivity Optimization: Balancing CDK9 inhibition against off-target kinase effects .
-
Solubility-activity Tradeoffs: Hydrophilic groups improving solubility may reduce membrane permeability .
Priority research areas should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume